Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate
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Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H27NO6S and its molecular weight is 481.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with a benzo[d][1,3]dioxole structure feature are often involved in the synthesis of benzylisoquinoline alkaloids .
Mode of Action
The compound might interact with its targets through well-known reactions such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the synthesis of benzylisoquinoline alkaloids . These alkaloids have diverse biological activities and are found in many medicinal plants .
Result of Action
It is known that benzylisoquinoline alkaloids, which this compound may help synthesize, have diverse biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-5-30-26(29)23-16(4)22(13-17-6-11-20-21(12-17)32-14-31-20)34-25(23)27-24(28)18-7-9-19(10-8-18)33-15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBPUZBAHFBUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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